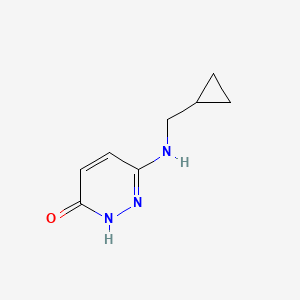

6-((Cyclopropylmethyl)amino)pyridazin-3-ol

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis represents the most definitive method for determining the solid-state structure of this compound. Based on studies of structurally related pyridazinone compounds, the crystallographic parameters provide essential insights into molecular geometry and intermolecular interactions. For similar pyridazine derivatives, X-ray diffraction studies have revealed characteristic triclinic crystal systems with space group P-1, as demonstrated in related heterocyclic compounds. The unit cell parameters for analogous structures typically exhibit dimensions of approximately 1.1012 nanometers for the a-axis, 1.3950 nanometers for the b-axis, and 1.0074 nanometers for the c-axis, with angular parameters α=111.09°, β=104.97°, and γ=77.38°.

Crystal structure determinations of pyridazinone derivatives consistently show planar conformations of the pyridazine ring system. The molecular geometry reveals that the pyridazine ring maintains essential planarity with maximum deviations from the mean plane typically below 0.014 Angstroms. This planarity is crucial for the compound's electronic properties and potential for π-π stacking interactions in the solid state. The crystallographic analysis also reveals specific bond lengths characteristic of the pyridazinone system, including the carbonyl C-O bond length of approximately 1.238 Angstroms and the nitrogen-nitrogen bond length of 1.348 Angstroms.

Intermolecular interactions in the crystal lattice play a significant role in determining the packing arrangement. Studies of related pyridazinone compounds demonstrate that hydrogen bonding patterns, particularly N-H···O interactions, form characteristic ring motifs that stabilize the crystal structure. These hydrogen bonds typically form centrosymmetric dimers with R₂²(8) ring patterns, contributing to the overall stability of the crystalline form. The presence of the cyclopropylmethyl amino substituent introduces additional steric considerations that influence the molecular packing and may affect the formation of intermolecular hydrogen bonds.

The crystal structure analysis also provides information about aromatic π-π stacking interactions, which are commonly observed in planar heterocyclic systems. For pyridazine derivatives, these interactions typically occur with interplanar distances of approximately 3.40 to 3.67 Angstroms. The cyclopropylmethyl substituent may influence these stacking interactions through steric effects, potentially altering the preferred packing motifs compared to simpler pyridazinone derivatives.

Tautomeric Equilibria: Pyridazinone-Pyridazinol Interconversion Mechanisms

The tautomeric equilibrium between pyridazinone and pyridazinol forms represents a fundamental aspect of this compound chemistry. This equilibrium involves the migration of a hydrogen atom accompanied by the reorganization of single and double bonds within the heterocyclic system. Theoretical studies using density functional theory methods at the B3LYP/6-311++G** level have provided detailed insights into the energetics and mechanisms of this tautomerization process.

The tautomerization mechanism can proceed through multiple pathways, each with distinct energy barriers and transition states. The direct hydrogen transfer mechanism involves the synchronous migration of hydrogen from the nitrogen to the oxygen atom through a four-membered transition state. This pathway typically requires a substantial activation energy of approximately 42.64 kilocalories per mole due to the ring strain associated with the transition state formation. Alternatively, a double hydrogen transfer mechanism can occur via dimer formation, which demonstrates a significantly lower activation energy of approximately 14.66 kilocalories per mole.

Solvent effects play a crucial role in modulating the tautomeric equilibrium. Protic polar solvents can substantially reduce the activation energy for tautomerization by stabilizing the transition states through hydrogen bonding interactions. The presence of the cyclopropylmethyl amino substituent may influence the tautomeric preference through electronic and steric effects. The electron-donating nature of the amino group can stabilize the pyridazinol form through resonance interactions, while the steric bulk of the cyclopropylmethyl group may favor specific conformational arrangements.

Computational analysis using various bond order methods, including Mayer bond order, Fuzzy bond order, and Laplacian bond order calculations, provides quantitative assessment of the electronic structure changes during tautomerization. These calculations reveal that specific bond distances become shorter during tautomerization, indicating increased π-electron density and enhanced double bond character. The tautomeric equilibrium position is influenced by factors such as substitution pattern, solvent environment, and intermolecular interactions.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide comprehensive insights into the electronic structure and properties of this compound. Density functional theory calculations using the B3LYP functional with appropriate basis sets have proven particularly effective for studying pyridazinone derivatives. These calculations yield optimized molecular geometries, electronic energy levels, and various molecular properties essential for understanding the compound's behavior.

The molecular orbital analysis reveals the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's chemical reactivity and optical properties. The energy gap between these orbitals provides information about the compound's electronic stability and potential photochemical behavior. For pyridazinone derivatives, these calculations typically show that the π-electron system is delocalized across the heterocyclic ring, with specific orbital contributions from the nitrogen and oxygen atoms.

Molecular electrostatic potential maps generated from quantum mechanical calculations provide valuable information about the charge distribution and potential interaction sites within the molecule. These maps reveal regions of electron density and electrostatic potential that are crucial for understanding intermolecular interactions and binding affinities. The presence of the cyclopropylmethyl amino substituent introduces additional complexity to the electrostatic potential distribution, creating specific regions of enhanced or diminished electron density.

Global descriptor parameters calculated from quantum mechanical methods include electronegativity, chemical hardness, and global softness values. These parameters provide quantitative measures of the compound's chemical reactivity and stability. The electronegativity values indicate the compound's tendency to attract electrons, while chemical hardness provides information about resistance to electron transfer. Global softness parameters complement these measurements by quantifying the compound's polarizability and reactivity toward electrophilic or nucleophilic attack.

Vibrational frequency calculations yield theoretical infrared and Raman spectra that can be compared with experimental spectroscopic data. These calculations provide assignments for specific vibrational modes and help interpret experimental spectra. The agreement between theoretical and experimental vibrational frequencies serves as validation for the calculated molecular structure and provides confidence in other computed properties.

Conformational Analysis of Cyclopropylmethyl Substituent

The conformational behavior of the cyclopropylmethyl substituent in this compound represents a critical aspect of the compound's structural characterization. Cyclopropyl groups are known for their unique conformational properties due to the ring strain and the sp³ hybridization of the carbon atoms. The attachment of this group through a methylene linker to the amino nitrogen creates additional conformational flexibility that must be thoroughly characterized.

Molecular orbital calculations have been employed to study the conformational preferences of cyclopropyl-containing compounds. These studies reveal that the most stable conformation typically corresponds to specific torsional angles that minimize steric interactions and optimize orbital overlap. For cyclopropylmethyl systems, the rotation about the methylene-cyclopropyl bond creates an energy profile with distinct minima and maxima corresponding to different conformational states.

The conformational analysis involves systematic rotation about key dihedral angles to generate potential energy surfaces. These calculations typically reveal that certain conformations are significantly more stable than others, with energy differences of several kilocalories per mole between conformational isomers. The s-cis and trans conformations often represent the most stable arrangements, with torsional angles of approximately 180° and 0° respectively providing optimal geometries.

Steric interactions play a crucial role in determining the preferred conformations of the cyclopropylmethyl substituent. Van der Waals strain between the cyclopropyl group and other parts of the molecule can destabilize certain conformations, while favorable interactions can stabilize others. The proximity of the cyclopropyl group to the pyridazine ring system may create specific steric constraints that influence the overall molecular geometry.

The conformational preferences of the cyclopropylmethyl group may also be influenced by electronic effects, including hyperconjugation and orbital interactions between the cyclopropyl group and the nitrogen lone pair. These effects can create additional stabilization for specific conformational arrangements and may contribute to the overall conformational preference of the molecule.

Comparative Molecular Field Analysis (CoMFA) of Analogues

Comparative Molecular Field Analysis provides a powerful three-dimensional quantitative structure-activity relationship approach for studying this compound and its analogues. CoMFA studies of pyridazine derivatives have demonstrated the utility of this method for understanding structure-activity relationships and guiding molecular design. The analysis generates three-dimensional contour maps that visualize regions where specific molecular modifications may enhance or diminish biological activity.

The CoMFA methodology involves the systematic comparison of molecular fields around a series of aligned molecules. For pyridazine analogues, the electrostatic and steric fields are calculated at grid points surrounding the molecules, providing quantitative measures of the molecular environment. These field values are then correlated with biological activity data using partial least squares regression analysis to generate predictive models.

Statistical validation of CoMFA models typically involves cross-validation procedures to assess the robustness and predictive capability of the generated models. For pyridazine derivatives, successful CoMFA studies have achieved cross-validated correlation coefficients of 0.619 and conventional correlation coefficients of 0.990, indicating strong correlations between molecular fields and biological activity. Bootstrapping analysis provides additional validation of model stability and reliability.

The three-dimensional contour maps generated by CoMFA analysis reveal specific regions around the molecule where steric or electrostatic modifications may be beneficial or detrimental to activity. Green contours typically indicate regions where bulky substituents enhance activity, while yellow contours suggest areas where steric bulk is unfavorable. Similarly, blue and red contours represent regions where positive and negative charges, respectively, contribute favorably to activity.

For the cyclopropylmethyl amino pyridazinol system, CoMFA analysis can provide insights into the optimal substitution patterns and conformational requirements for biological activity. The analysis may reveal how the cyclopropylmethyl group contributes to the overall molecular field and how modifications to this substituent might affect activity. This information is valuable for rational drug design and the development of more potent or selective analogues.

Properties

IUPAC Name |

3-(cyclopropylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-4-3-7(10-11-8)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQIOEDSUSBCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-((Cyclopropylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby affecting various signaling pathways.

Additionally, this compound interacts with proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase. By modulating the activity of these enzymes, the compound can exhibit anti-inflammatory properties. The nature of these interactions typically involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of phosphodiesterase enzymes can lead to altered signaling through pathways that depend on cyclic nucleotides, such as the protein kinase A and protein kinase G pathways.

Furthermore, this compound can affect gene expression by modulating transcription factors that are regulated by cyclic nucleotides. This can result in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis. The compound also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of phosphodiesterase enzymes, leading to their inhibition. This binding is facilitated by the presence of specific functional groups in the compound that interact with amino acid residues in the enzyme’s active site.

In addition to enzyme inhibition, this compound can modulate the activity of transcription factors by influencing their phosphorylation status. This modulation occurs through the regulation of cyclic nucleotide levels, which in turn affects the activity of kinases and phosphatases that control transcription factor activity. These molecular interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods.

Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes are often observed in in vitro studies using cultured cells, as well as in in vivo studies using animal models. The temporal effects of the compound are influenced by its concentration, duration of exposure, and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and cardioprotective properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can result in toxicity. The dosage effects of this compound are influenced by factors such as the route of administration, the animal species used, and the duration of treatment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites.

These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its bioavailability, distribution, and elimination. The interaction of this compound with metabolic enzymes can also impact metabolic flux and the levels of specific metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters and organic cation transporters.

Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications.

For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. It can also be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism. The subcellular localization of the compound is influenced by its chemical structure and the presence of specific functional groups.

Biological Activity

6-((Cyclopropylmethyl)amino)pyridazin-3-ol is a synthetic compound with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its inhibitory effects on specific enzymes and its role in modulating various cellular processes.

The primary mechanism of action for this compound involves its interaction with serine/threonine-protein kinase Pim-1 . This interaction is critical as Pim-1 is implicated in various cellular processes, including cell survival and proliferation. The compound has been shown to inhibit calcium ion influx, which is essential for platelet aggregation activation, thereby suggesting a role in cardiovascular health and thrombotic conditions .

Enzyme Inhibition

The compound exhibits significant inhibitory activity against phosphodiesterase enzymes , which are crucial for regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound can increase the levels of these cyclic nucleotides, leading to enhanced signaling through pathways such as protein kinase A (PKA) and protein kinase G (PKG) .

Cellular Effects

The biological activity of this compound extends to its effects on various cell types and processes:

- Modulation of Cell Signaling : The inhibition of phosphodiesterase enzymes alters signaling pathways that depend on cyclic nucleotides, impacting gene expression and cellular metabolism.

- Anti-inflammatory Properties : By interacting with enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase, the compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of similar compounds, providing insights into the design of more potent derivatives. For instance, modifications to the cyclopropylmethyl group have been shown to enhance biological activity significantly. Table 1 summarizes some key findings related to the potency and structural modifications of related compounds.

| Compound | Structure Modification | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Cyclopropylmethyl group | 72 | Phosphodiesterase inhibitor |

| Compound B | Methyl substitution | 50 | Enhanced anti-inflammatory |

| Compound C | Ethyl substitution | 30 | Increased PKA activation |

Case Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor growth in xenograft models. For example, a study reported that a derivative showed a reduction in tumor size by approximately 60% when administered at optimal doses . These findings underscore the potential therapeutic applications of this compound class in oncology.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The pyridazin-3-ol scaffold is a versatile platform for chemical modifications. Key analogs and their substituent differences are summarized below:

Key Observations :

- Cyclopropylmethyl vs. Linear Alkyl Groups: The cyclopropylmethyl group (target compound) likely offers a balance between lipophilicity and steric effects compared to isobutyl or phenylpropyl substituents.

- Aromatic vs. Aliphatic Substituents : The phenyl group in 6-phenyl-pyridazin-3(2H)-one contributes to poor aqueous solubility (e.g., 0.12 mg/mL in water at 25°C) due to its hydrophobic nature . In contrast, the cyclopropylmethyl group, while aliphatic, may improve solubility relative to phenyl derivatives.

- Polar Substituents: The morpholinopropyl group in 6-((3-Morpholinopropyl)amino)pyridazin-3-ol introduces a tertiary amine and ether moiety, enhancing polarity and solubility in polar solvents like methanol (e.g., 8.7 mg/mL) .

Preparation Methods

Starting Materials and Intermediates

- Pyridazin-3-ol derivatives : The core scaffold is often prepared or procured as 6-halopyridazin-3-ol (e.g., 6-chloropyridazin-3-ol or 6-bromopyridazin-3-ol), which serves as the electrophilic substrate for amination.

- Cyclopropylmethylamine : Used as the nucleophilic amine source for substitution.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves direct displacement of a halogen (Cl or Br) at the 6-position of pyridazin-3-ol with cyclopropylmethylamine under basic or neutral conditions.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).

- Base: Mild bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) to neutralize the formed acid.

- Temperature: Elevated temperatures ranging from 80°C to 120°C to promote substitution.

- Reaction time: 12 to 24 hours.

$$

\text{6-halopyridazin-3-ol} + \text{cyclopropylmethylamine} \xrightarrow[\text{base}]{\text{heat}} \text{this compound}

$$

Purification: The crude product is typically purified by chromatographic methods such as flash chromatography or reverse-phase preparative HPLC to achieve high purity.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

A more modern and efficient method involves palladium-catalyzed cross-coupling between 6-halopyridazin-3-ol and cyclopropylmethylamine.

- Catalyst: Pd(0) complexes such as Pd2(dba)3 or Pd(OAc)2 with ligands like XPhos or BINAP.

- Base: Strong bases such as sodium tert-butoxide (t-BuONa) or potassium phosphate (K3PO4).

- Solvent: Toluene, dioxane, or dimethylformamide (DMF).

- Temperature: 80°C to 110°C.

- Reaction time: 12 to 24 hours.

- Higher selectivity and yields.

- Milder reaction conditions.

- Compatibility with various functional groups.

A palladium-catalyzed amination of 6-chloropyridazin-3-ol with cyclopropylmethylamine using XPhos Pd G2 catalyst in dioxane/water with K3PO4 base at 80°C for 12 hours yielded the desired product after purification by reverse-phase chromatography.

Method 3: Reductive Amination Approach

In cases where direct amination is challenging, a two-step approach involving:

- Introduction of an aldehyde group at the 6-position of pyridazin-3-ol.

- Reductive amination with cyclopropylmethylamine using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or borane complexes.

This method allows for mild conditions and good control over substitution.

Optimization Parameters and Yields

| Parameter | SNAr Method | Pd-Catalyzed Amination | Reductive Amination |

|---|---|---|---|

| Reaction Temperature | 80–120°C | 80–110°C | Room temperature to 60°C |

| Reaction Time | 12–24 hours | 12–24 hours | 6–12 hours |

| Catalyst/Base | Base only (e.g., K2CO3) | Pd catalyst + base (e.g., K3PO4) | Reducing agent + acid catalyst |

| Solvent | DMSO, MeCN | Dioxane, Toluene | MeOH, DCM |

| Typical Yield | Moderate (40–60%) | Good (70–90%) | Moderate to good (50–80%) |

| Purification | Chromatography | Reverse-phase chromatography | Chromatography |

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 6-halopyridazin-3-ol, cyclopropylmethylamine, base | 80–120°C, 12–24 h, DMSO/MeCN | 40–60% | Simple but moderate yields |

| Palladium-Catalyzed Amination | Pd catalyst (e.g., XPhos Pd G2), base (K3PO4), cyclopropylmethylamine | 80–110°C, 12 h, dioxane/water | 70–90% | High yield, scalable, selective |

| Reductive Amination | 6-formylpyridazin-3-ol, cyclopropylmethylamine, reducing agent | RT–60°C, 6–12 h, MeOH/DCM | 50–80% | Two-step, mild conditions, moderate yield |

Q & A

Q. How can researchers design analogs to enhance metabolic stability without compromising activity?

- Answer : Isosteric replacement (e.g., replacing hydroxyl with a fluorine) or prodrug strategies (e.g., esterification) improve stability. In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life changes .

Methodological Considerations

- Data Reproducibility : Cross-validate spectral data with open-access databases (e.g., PubChem) and report detailed synthetic protocols (molar ratios, purification steps) .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, emphasizing non-human testing unless explicitly approved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.